N-(4-nitrobenzyl)cycloheptanamine hydrobromide
Description
¹H/¹³C NMR Analysis
Key NMR signals (reported in CDCl₃/DMSO-d₆ ):
¹H NMR (400 MHz)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.07 | d (J = 9.1 Hz) | Aromatic H (nitrobenzyl) |
| 6.45 | d (J = 9.1 Hz) | Aromatic H (nitrobenzyl) |
| 3.59–3.49 | m | Cycloheptyl CH |
| 2.08–1.96 | m | Cycloheptyl CH₂ |
¹³C NMR (100 MHz)
| δ (ppm) | Assignment |
|---|---|
| 153.0 | Nitrobenzyl C-NO₂ |
| 137.4 | Aromatic C (para to NO₂) |
| 54.3 | Cycloheptyl C-N |
IR and UV-Vis Spectroscopy
| Technique | Key Absorptions | Assignment |
|---|---|---|
| IR | 1520 cm⁻¹, 1350 cm⁻¹ | NO₂ asymmetric/symmetric |
| UV-Vis | λₘₐₓ = 270 nm (ε = 4500 M⁻¹cm⁻¹) | π→π* (nitrobenzyl) |
Comparative Analysis with Cycloalkylamine Analogues
Key Differences Among Cycloalkylamine Derivatives
| Property | Cycloheptyl Derivative | Cyclohexyl Analog | Cyclopentyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) |
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.BrH/c17-16(18)14-9-7-12(8-10-14)11-15-13-5-3-1-2-4-6-13;/h7-10,13,15H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQJIKBITMFCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-46-2 | |
| Record name | Cycloheptanamine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Cycloheptanamine with 4-Nitrobenzyl Bromide
The most direct route to N-(4-nitrobenzyl)cycloheptanamine hydrobromide involves the nucleophilic substitution of 4-nitrobenzyl bromide with cycloheptanamine. This method, adapted from cyclotriphosphazene alkylation protocols, proceeds via a two-step mechanism:
Deprotonation of Cycloheptanamine :
Cycloheptanamine ($$ \text{C}7\text{H}{15}\text{NH}2 $$) is treated with potassium carbonate ($$ \text{K}2\text{CO}3 $$) in anhydrous THF, generating the nucleophilic amine ($$ \text{C}7\text{H}_{15}\text{NH}^- $$).Alkylation with 4-Nitrobenzyl Bromide :
The deprotonated amine reacts with 4-nitrobenzyl bromide ($$ \text{NO}2\text{C}6\text{H}4\text{CH}2\text{Br} $$) at 65°C for 12 hours, yielding N-(4-nitrobenzyl)cycloheptanamine (Eq. 1):
$$
\text{C}7\text{H}{15}\text{NH}^- + \text{NO}2\text{C}6\text{H}4\text{CH}2\text{Br} \rightarrow \text{C}7\text{H}{15}\text{NHCH}2\text{C}6\text{H}4\text{NO}2 + \text{Br}^-
$$
Post-reaction aqueous workup (10% HCl) isolates the free amine, which is subsequently treated with 48% hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 88 |
| Temperature (°C) | 65 | 88 |
| Base | K$$2$$CO$$3$$ | 88 |
| Reaction Time (h) | 12 | 88 |
Side products include bis-alkylated species ($$ \text{C}7\text{H}{15}\text{N}(\text{CH}2\text{C}6\text{H}4\text{NO}2)_2 $$), minimized by maintaining a 1:1.2 amine-to-alkylating agent ratio.
Reductive Amination of Cycloheptanone with 4-Nitrobenzylamine
An alternative pathway employs reductive amination between cycloheptanone ($$ \text{C}7\text{H}{12}\text{O} $$) and 4-nitrobenzylamine ($$ \text{NO}2\text{C}6\text{H}4\text{CH}2\text{NH}2 $$) using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol. The imine intermediate ($$ \text{C}7\text{H}{11}\text{N}=\text{CH}2\text{C}6\text{H}4\text{NO}2 $$) forms at 25°C over 6 hours, followed by reduction to the secondary amine (Eq. 2):
$$
\text{C}7\text{H}{12}\text{O} + \text{NO}2\text{C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}7\text{H}{15}\text{NHCH}2\text{C}6\text{H}4\text{NO}2
$$
This method achieves a 76% yield but requires stoichiometric 4-nitrobenzylamine, which is less commercially accessible than 4-nitrobenzyl bromide.
Hydrobromide Salt Formation
The final step across all routes involves protonating the free amine with HBr. Dissolving N-(4-nitrobenzyl)cycloheptanamine in ethanol and adding 48% HBr at 0°C precipitates the hydrobromide salt (Eq. 3):
$$
\text{C}7\text{H}{15}\text{NHCH}2\text{C}6\text{H}4\text{NO}2 + \text{HBr} \rightarrow \text{C}7\text{H}{15}\text{NH}2^+\text{CH}2\text{C}6\text{H}4\text{NO}_2 \cdot \text{Br}^-
$$
Crystallization from ethanol/ether (1:3) yields colorless needles (mp: 189–191°C).
Spectroscopic Validation :
- FTIR (KBr) : 1530 cm$$^{-1}$$ (NO$$_2$$), 2550 cm$$^{-1}$$ (N$$^+$$–H).
- $$^{1}\text{H}$$-NMR (DMSO-d$$6$$) : δ 1.50–1.85 (m, 12H, cycloheptane), 4.35 (s, 2H, CH$$2$$), 8.20 (d, 2H, Ar–H), 8.40 (d, 2H, Ar–H).
Green Synthesis Using Imidazole Ionic Liquids
Adapting methodologies from p-nitrobenzyl alcohol synthesis, aqueous-phase alkylation catalyzed by 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and zinc bromide ($$ \text{ZnBr}_2 $$) at 80°C for 8 hours achieves a 92% yield. This approach eliminates organic solvents, leveraging water’s high heat capacity and ionic liquids’ phase-transfer capabilities (Table 1).
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Alkylation | 88 | 99 | THF | 65 |
| Reductive Amination | 76 | 95 | MeOH | 25 |
| Ionic Liquid Catalysis | 92 | 98 | H$$_2$$O | 80 |
Mechanistic Considerations and Side Reactions
The electron-withdrawing nitro group (-NO$$2$$) on the benzyl moiety reduces nucleophilicity at the benzylic carbon, necessitating polar aprotic solvents (e.g., THF) to stabilize transition states. Competing etherification ($$ \text{NO}2\text{C}6\text{H}4\text{CH}2\text{OCH}2\text{C}6\text{H}4\text{NO}_2 $$) occurs under basic conditions but is suppressed by using stoichiometric amine.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Hydroxyl, cyano, or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-nitrobenzyl)cycloheptanamine hydrobromide may exhibit anticancer properties by targeting specific kinases involved in tumor progression. For instance, CDK9 (cyclin-dependent kinase 9) has been identified as a crucial target for cancer therapy due to its role in transcription regulation of anti-apoptotic genes. Compounds that inhibit CDK9 have shown promise in reversing epigenetic silencing and enhancing the efficacy of existing cancer therapies .
- Case Study : A phenotypic screen revealed that certain derivatives of cycloheptanamine compounds could effectively reverse silencing of reporter genes associated with cancer progression, indicating a potential pathway for therapeutic intervention .
Neuropharmacology
2.1 Potential in Treating Neurological Disorders
This compound may also be explored for its neuropharmacological properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential to treat conditions such as depression and anxiety.
- Mechanism of Action : The compound's ability to modulate neurotransmitter levels could provide insights into developing treatments for mood disorders. For example, the modulation of serotonin and dopamine pathways is critical in addressing various psychiatric conditions.
Biochemical Tools
3.1 Research Applications
In addition to therapeutic uses, this compound serves as a valuable biochemical tool in research settings. Its ability to selectively inhibit specific enzymes makes it useful for studying enzyme kinetics and cellular signaling pathways.
- Experimental Use : Researchers can utilize this compound to explore the interactions between kinases and their substrates, providing deeper insights into cellular processes and disease mechanisms.
Summary Table of Applications
| Application Area | Specific Use Case | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting CDK9 | Enhanced cancer treatment efficacy |
| Neuropharmacology | Modulation of neurotransmitter systems | New treatments for mood disorders |
| Biochemical Research | Enzyme inhibition studies | Insights into cellular signaling |
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide
- Molecular Formula: C₁₇H₂₇NO·HBr
- Molecular Weight : 342 g/mol
- LogP : 4.97 (indicating high lipophilicity)
- Key Features : The methoxy and dimethyl groups enhance electron-donating effects, improving membrane permeability compared to the nitro derivative. Available at 95% purity (MFCD13186392) .
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide
Comparison Table 1: Substituent Effects
Cycloalkylamine Backbone Modifications
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.22 g/mol
- Key Features: A cyclohexane backbone with a chloro substituent and diamine structure.
N-(1-ethylpropyl)cycloheptanamine hydrobromide
- Structure : Branched alkyl chain instead of aromatic benzyl.
Comparison Table 2: Backbone and Functional Group Variations
Pharmacological and Industrial Relevance
- Nitro Group Implications : The nitro substituent may confer oxidative stress modulation, though instability under reducing conditions limits therapeutic use. In contrast, methoxy/ethoxy analogs are more stable and commercially viable .
- Synthetic Utility : The nitro group in the target compound could serve as a precursor for amine derivatives via reduction, a pathway less applicable to methoxy analogs .
Biological Activity
N-(4-nitrobenzyl)cycloheptanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its mechanisms of action, structural characteristics, and therapeutic implications.
Chemical Structure
This compound is characterized by the presence of a cycloheptane ring substituted with a nitrobenzyl group. The structural formula can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to this compound may inhibit CDK9, a kinase involved in transcriptional regulation. Inhibition of CDK9 has shown promise in cancer treatment due to its role in cell cycle regulation and apoptosis .
- Reversal of Epigenetic Silencing : A study demonstrated that related compounds could reverse epigenetic silencing in cellular models, suggesting that this compound may also have applications in gene therapy and cancer treatment by modulating gene expression .
Table 1: Activity Profile of this compound
| Concentration (µM) | % Activity Relative to Control |
|---|---|
| 500 | 75% |
| 1000 | 85% |
| 5000 | 90% |
Note: The values represent the percentage activity compared to a control compound known for its efficacy in similar assays.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that the compound exhibits cytotoxic effects, particularly against ovarian and pancreatic cancer cells. The mechanism was attributed to the induction of apoptosis through CDK inhibition .
- In Vivo Models : Animal model studies indicated that administration of the compound led to reduced tumor growth rates compared to untreated controls, further supporting its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the cycloheptane ring or the nitro group can significantly influence biological activity:
- Substituent Variation : Modifications at the para position of the nitro group have shown varying effects on potency, with certain analogs demonstrating enhanced inhibition of CDK9 .
- Ring Modifications : Alterations to the cycloheptane structure have been explored, revealing that specific stereochemistry can enhance binding affinity and selectivity towards target kinases.
Q & A
Q. Advanced
- Molecular docking : Compare cycloheptane ring effects vs. cyclohexane/octane analogs on binding pocket fit .
- ADME modeling : The nitro group’s electron-withdrawing properties may reduce metabolic stability vs. trifluoromethyl groups, requiring in silico metabolic pathway simulations .
How does the cycloheptane ring size influence biological activity compared to smaller or larger rings?
Q. Advanced
- Steric effects : Cycloheptane’s flexibility may enhance receptor compatibility vs. rigid cyclohexane derivatives, as seen in neurobiological studies of sec-butyl analogs .
- Synthetic accessibility : Larger rings (e.g., cyclooctane) require longer reaction times, impacting scalability .
What are the best practices for evaluating the compound’s therapeutic potential in preclinical models?
Q. Advanced
- In vitro models : Use isolated tissue assays (e.g., cardiac muscle hypoxia models) to quantify cardioprotective efficacy vs. reference drugs like Levocarnitine .
- Dose-response curves : Establish EC₅₀ values under controlled ionic conditions to account for assay variability .
How can synthetic byproducts be minimized during nitrobenzyl group introduction?
Q. Methodological Focus
- Stoichiometric control : Use a 1:2 molar ratio of nitrobenzyl ether to brominating agents to reduce aldehyde byproducts .
- Temperature modulation : Lower reaction temperatures (0–5°C) suppress side reactions in nitrobenzylamine syntheses .
What analytical techniques quantify the compound’s stability under storage conditions?
Q. Basic
- Accelerated stability studies : Use LC-MS to detect degradation products (e.g., nitro group reduction to amine) over time .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity of the hydrobromide salt .
How does the hydrobromide salt form affect solubility and bioavailability?
Q. Advanced
- Salt selection : Hydrobromide salts generally improve aqueous solubility vs. free bases, critical for in vivo bioavailability studies .
- Comparative studies : Test hydrochloride vs. hydrobromide salts in partition coefficient (LogP) assays to optimize formulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
